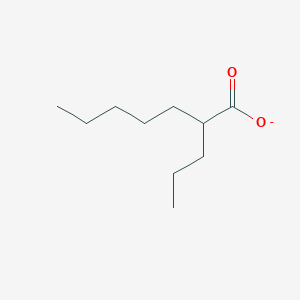
2-Pentyl valerianate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentyl valerianate can be synthesized through the esterification reaction between valeric acid and pentanol. The reaction typically involves heating the mixture in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:
Valeric Acid+Pentanol→2-Pentyl Valerianate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where valeric acid and pentanol are mixed with an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is then purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyl valerianate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and pentanol.
Oxidation: The ester can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Valeric acid and pentanol.
Oxidation: Various oxidation products depending on the specific conditions.
Aplicaciones Científicas De Investigación
2-Pentyl valerianate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-pentyl valerianate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar in structure and used in similar applications.
Butyl valerate: Also used in the flavor and fragrance industry.
Uniqueness
2-Pentyl valerianate is unique due to its specific combination of valeric acid and pentanol, which gives it distinct chemical and physical properties. Its pleasant fruity aroma makes it particularly valuable in the flavor and fragrance industry .
Propiedades
Fórmula molecular |
C10H19O2- |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
2-propylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/p-1 |
Clave InChI |
RXGPYPPCEXISOV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC(CCC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
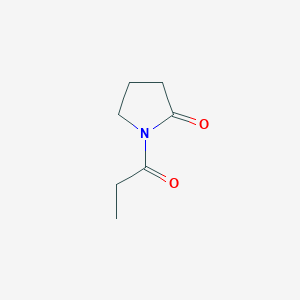

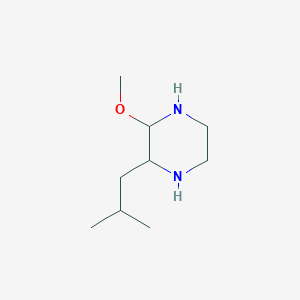
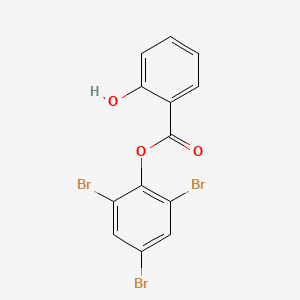
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
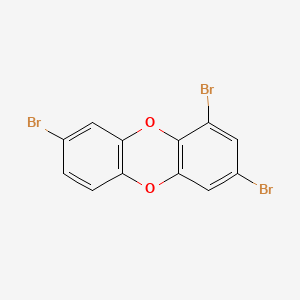
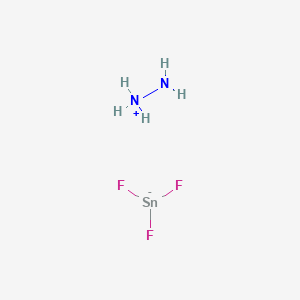
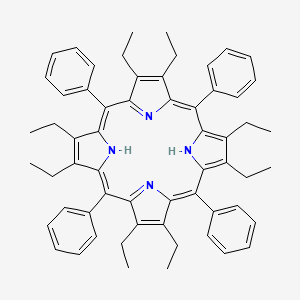


![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)


